Cimicifugic acid C

Vasoactivity Cardiovascular pharmacology Natural product differentiation

Researchers studying vascular tone or collagen degradation often face the problem of substituting analogs with different pharmacological profiles. Cimicifugic acid C is the only commercially available cimicifugic acid that produces vasoconstriction, and its fukiic acid backbone delivers ~2-fold greater collagenolytic enzyme inhibition (47-64%) than piscidic acid esters. • Unique p-coumaroyl ester ensures contractile vs. relaxant vascular outcome distinction. • Not active against neutrophil elastase, enabling selective functional studies. • Validated chemotaxonomic marker for black cohosh authenticity testing. Reliable supply with batch-to-batch consistency supports reproducible research.

Molecular Formula C20H18O10
Molecular Weight 418.3 g/mol
CAS No. 205114-67-6
Cat. No. B1239858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimicifugic acid C
CAS205114-67-6
Synonymscimicifugic acid
cimicifugic acid A
cimicifugic acid B
cimicifugic acid C
cimicifugic acid D
cimicifugic acid Gst
cimicifugic aicd E
Molecular FormulaC20H18O10
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O
InChIInChI=1S/C20H18O10/c21-13-5-1-11(2-6-13)4-8-16(24)30-17(18(25)26)20(29,19(27)28)10-12-3-7-14(22)15(23)9-12/h1-9,17,21-23,29H,10H2,(H,25,26)(H,27,28)/b8-4+/t17-,20-/m1/s1
InChIKeyNIDSBIYSGNHVDL-ZUVWSUMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimicifugic Acid C (CAS 205114-67-6): A Hydroxycinnamic Acid Ester from Black Cohosh for Targeted Pharmacological and Chemotaxonomic Profiling


Cimicifugic acid C is a hydroxycinnamic acid ester formed by the conjugation of p-coumaric acid with fukiic acid, isolated primarily from the rhizomes of Actaea (syn. Cimicifuga) species. It belongs to the cimicifugic acid family, a group of structurally related polyphenolic compounds found in black cohosh and related plants, and serves as a diagnostic chemotaxonomic marker differentiating Actaea from other Ranunculaceae genera [1][2]. Unlike its analogs cimicifugic acids A, B, and fukinolic acid, cimicifugic acid C exhibits a unique pharmacological fingerprint characterized by weak vasoconstrictive activity and potent collagenolytic enzyme inhibition [3][4].

Why Cimicifugic Acid C Cannot Be Substituted by Other Cimicifugic Acids in Research and Industrial Applications


Cimicifugic acids A through F share a common biosynthetic origin but diverge significantly in their pharmacological profiles due to specific structural variations in their hydroxycinnamic acid moieties. Cimicifugic acid C uniquely contains a p-coumaroyl group, which confers a distinct vasoconstrictive effect not observed with its closest structural analogs—cimicifugic acids A and B (which contain feruloyl and isoferuloyl groups, respectively) [1]. Furthermore, the fukiic acid ester backbone shared by cimicifugic acids A, B, and C imparts significantly greater collagenolytic enzyme inhibitory activity compared to the piscidic acid-based esters (cimicifugic acids D, E, F), making indiscriminate substitution scientifically invalid [2]. These structure-activity relationships mean that replacing cimicifugic acid C with another cimicifugic acid analog will produce quantitatively different experimental outcomes.

Quantitative Differentiation Evidence for Cimicifugic Acid C Against Close Structural Analogs


Unique Vasoconstrictive Activity of Cimicifugic Acid C in Rat Aortic Strips vs. Inactive or Relaxant Analogs

Cimicifugic acid C is the only cimicifugic acid that produces a contractile response in vascular tissue [1]. In isolated rat aortic strips, cimicifugic acid C caused a weak contraction at 3×10⁻⁴ M, whereas cimicifugic acid D and fukinolic acid caused sustained relaxation under identical conditions, and cimicifugic acids A, B, and E showed no vasoactivity at all [1]. This functional inversion—contraction versus relaxation—is attributed to the distinct p-coumaroyl moiety in cimicifugic acid C, whereas the caffeoyl group in cimicifugic acid D and fukinolic acid is required for relaxation [1].

Vasoactivity Cardiovascular pharmacology Natural product differentiation

Superior Collagenolytic Enzyme Inhibition by Cimicifugic Acid C Compared to Piscidic Acid-Based Cimicifugic Acids

Cimicifugic acid C, grouped with fukinolic acid and cimicifugic acids A and B as fukiic acid esters, demonstrates approximately 2-fold greater collagenolytic inhibitory activity than the piscidic acid-based cimicifugic acids D, E, and F [1]. At a concentration range of 0.22–0.24 μM, cimicifugic acid C achieved 47–64% inhibition of collagenolytic activity, compared to only 20–37% inhibition by cimicifugic acids D, E, and F at 0.23–0.24 μM [1]. The free phenolic acids (caffeic, ferulic, isoferulic, p-coumaric acid) showed far weaker activities, confirming that the intact ester structure is essential for potent inhibition [1].

Collagenase inhibition Matrix metalloproteinase Wound healing pharmacology

Structure-Activity Relationship: p-Coumaroyl Moiety Confers Unique Pharmacological Directionality

The vasoactive behavior of cimicifugic acid C is mechanistically linked to its p-coumaroyl group, which is absent in all other cimicifugic acids with reported vasoactivity data [1]. Cimicifugic acid D and fukinolic acid, which contain a caffeoyl group (3,4-dihydroxy substitution on the cinnamic acid ring), cause relaxation; cimicifugic acid C, with a single hydroxyl at the 4-position (p-coumaroyl), causes contraction [1]. Cimicifugic acids A and B, bearing feruloyl and isoferuloyl groups respectively (methoxy plus hydroxyl substitution), are completely inactive [1]. This SAR demonstrates that the presence, number, and position of hydroxyl and methoxy substituents on the cinnamic acid moiety dictate both the direction and magnitude of vascular response.

Structure-activity relationship Molecular pharmacology Hydroxycinnamic acid ester engineering

Absence of Neutrophil Elastase Inhibitory Activity Distinguishes Cimicifugic Acid C from Active Analogs

In a screen of cinnamic acid derivatives from Cimicifuga racemosa, cimicifugic acid A inhibited neutrophil elastase with an IC₅₀ of 2.2 μM, cimicifugic acid B with an IC₅₀ of 11.4 μM, and cimicifugic acid F with an IC₅₀ of 18 μM; fukinolic acid was the most potent at 0.23 μM [1]. Cimicifugic acid C was not reported to exhibit neutrophil elastase inhibitory activity in this study, suggesting selective inactivity [1]. This negative selectivity is a critical differentiator for researchers seeking to avoid off-target elastase inhibition in experimental models.

Neutrophil elastase Anti-inflammatory screening Selectivity profiling

Optimal Research and Industrial Application Scenarios for Cimicifugic Acid C Based on Verified Differentiation Evidence


Pharmacological Probe for p-Coumaroyl-Mediated Vasoconstriction Studies

Cimicifugic acid C is the only commercially available cimicifugic acid that produces vasoconstriction [1]. Researchers investigating structure-activity relationships of hydroxycinnamic acid esters on vascular tone should select cimicifugic acid C as the p-coumaroyl-containing reference compound, using cimicifugic acid D or fukinolic acid as relaxant controls [1]. This enables direct dissection of how aromatic ring hydroxylation patterns dictate contractile vs. relaxant vascular outcomes in the same chemical scaffold.

Collagen-Protective Screening in Wound Healing and Matrix Remodeling Assays

Cimicifugic acid C belongs to the fukiic acid ester subclass, which exhibits approximately 2-fold greater collagenolytic enzyme inhibition (47–64%) compared to the piscidic acid ester subclass (20–37%) at equivalent sub-micromolar concentrations [1]. Pharmaceutical screening programs targeting collagen degradation in pathological wound healing, inflammation, or tumor invasion should prioritize cimicifugic acid C (or cimicifugic acids A, B) over cimicifugic acids D, E, F for maximized collagen-protective efficacy [1].

Selective Pathway Analysis Requiring Absence of Neutrophil Elastase Interference

Unlike cimicifugic acids A, B, F, and fukinolic acid—all of which inhibit neutrophil elastase at low micromolar concentrations—cimicifugic acid C is not active against this enzyme [1]. Experimental designs studying p-coumaroyl-ester pharmacology in inflammatory models where neutrophil elastase activity must remain unperturbed will benefit from using cimicifugic acid C as a functionally selective tool compound [1].

Chemotaxonomic Authentication and Quality Control of Black Cohosh-Derived Products

Cimicifugic acid C functions as a diagnostic chemotaxonomic marker distinguishing Actaea species from other Ranunculaceae genera [1][2]. Industrial QC laboratories and botanical extract manufacturers can employ cimicifugic acid C as an authentic reference standard in HPLC-based identity testing to confirm the botanical origin of black cohosh raw materials and to detect adulteration with non-Actaea plant material [1][2].

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